molecular formula C16H15F6N3O3 B11482581 2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide

2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide

Cat. No.: B11482581
M. Wt: 411.30 g/mol
InChI Key: NHLFSUNXURCNSP-UHFFFAOYSA-N
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Description

2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide is a complex organic compound with a unique structure that includes an ethoxy group, a hexafluoroisopropanol moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with hexafluoroisopropanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reacted with 5-methyl-1,2-oxazole-3-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets. The hexafluoroisopropanol moiety may enhance its binding affinity to certain enzymes or receptors, while the oxazole ring can contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxybenzoic acid: Shares the ethoxybenzoic acid moiety but lacks the hexafluoroisopropanol and oxazole components.

    Hexafluoroisopropanol: Contains the hexafluoroisopropanol moiety but lacks the benzamide and oxazole components.

    5-methyl-1,2-oxazole-3-amine: Contains the oxazole ring but lacks the benzamide and hexafluoroisopropanol components.

Uniqueness

2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15F6N3O3

Molecular Weight

411.30 g/mol

IUPAC Name

2-ethoxy-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl]benzamide

InChI

InChI=1S/C16H15F6N3O3/c1-3-27-11-7-5-4-6-10(11)13(26)24-14(15(17,18)19,16(20,21)22)23-12-8-9(2)28-25-12/h4-8H,3H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

NHLFSUNXURCNSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NOC(=C2)C

Origin of Product

United States

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